XLR11 N-(3-fluoropentyl) isomère

Vue d'ensemble

Description

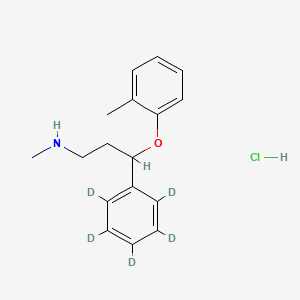

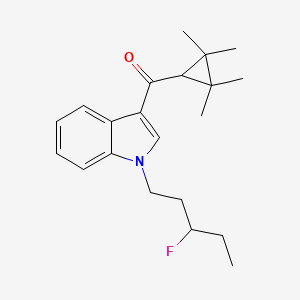

L'isomère de XLR11 N-(3-fluoropentyl) est un cannabinoïde synthétique appartenant à la classe des cannabinoïdes à base d'indole. Sa structure est caractérisée par la présence d'une chaîne fluoropentyle fixée à l'atome d'azote du cycle indole. Ce composé est connu pour son activité agoniste puissante au niveau des récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2 .

Applications De Recherche Scientifique

XLR11 N-(3-fluoropentyl) isomer has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.

Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications in pain management and neuroprotection.

Medicine: Investigated for its potential use in the treatment of conditions such as chronic pain, inflammation, and neurological disorders.

Mécanisme D'action

Target of Action

The primary target of XLR11 N-(3-fluoropentyl) isomer, a synthetic cannabinoid, is the cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system in the body, which plays a role in a variety of physiological processes such as pain sensation, mood, and memory .

Mode of Action

XLR11 N-(3-fluoropentyl) isomer acts as a full agonist at the CB1 receptor . This means it binds to the receptor and activates it to its full effect. The activation of the CB1 receptor can lead to various physiological responses, depending on the location of the receptor in the body .

Biochemical Pathways

The activation of the CB1 receptor by XLR11 N-(3-fluoropentyl) isomer can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters in the brain, which can alter mood and perception . .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Result of Action

The activation of the CB1 receptor by XLR11 N-(3-fluoropentyl) isomer can lead to a range of effects at the molecular and cellular level. These can include changes in cell signaling, alterations in the release of neurotransmitters, and modifications to immune responses . The specific effects can vary depending on the individual and the context of use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of XLR11 N-(3-fluoropentyl) isomer. For instance, factors such as the presence of other substances, the physiological state of the individual, and genetic factors can all influence how the compound interacts with its target and the resulting effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'isomère de XLR11 N-(3-fluoropentyl) implique généralement la réaction de l'acide 1H-indole-3-carboxylique avec la 3-fluoropentylamine dans des conditions appropriées pour former le produit souhaité. La réaction est généralement réalisée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par chromatographie sur colonne .

Méthodes de production industrielle : La production industrielle de l'isomère de XLR11 N-(3-fluoropentyl) implique une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Le procédé est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité en place pour garantir la cohérence et la sécurité .

Types de réactions :

Oxydation : L'isomère de XLR11 N-(3-fluoropentyl) peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome. Ces réactions conduisent à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium, ce qui conduit à la formation d'analogues réduits.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.

Réduction : Hydrure de lithium aluminium, borohydrure de sodium, conditions anhydres.

Substitution : Nucléophiles comme l'hydroxylamine, l'ammoniac, conditions basiques ou neutres.

Principaux produits :

Oxydation : Dérivés oxydés avec des groupes fonctionnels modifiés.

Réduction : Analogues réduits avec des états d'hydrogénation modifiés.

Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant l'atome de fluor.

4. Applications de la recherche scientifique

L'isomère de XLR11 N-(3-fluoropentyl) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques dans les études médico-légales et toxicologiques.

Biologie : Étudié pour ses effets sur les récepteurs cannabinoïdes et ses applications thérapeutiques potentielles dans la gestion de la douleur et la neuroprotection.

Médecine : Enquêté pour son utilisation potentielle dans le traitement de maladies telles que la douleur chronique, l'inflammation et les troubles neurologiques.

5. Mécanisme d'action

L'isomère de XLR11 N-(3-fluoropentyl) exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Lors de la liaison, il active ces récepteurs, ce qui déclenche une cascade d'événements de signalisation intracellulaire. L'activation des récepteurs CB1 affecte principalement le système nerveux central, ce qui entraîne des effets psychoactifs, tandis que l'activation des récepteurs CB2 module les réponses immunitaires et l'inflammation .

Composés similaires :

- Isomère de XLR11 N-(2-fluoropentyl)

- Isomère de XLR11 N-(4-fluoropentyl)

- 5-fluoro UR-144

- AM-2201

Comparaison : L'isomère de XLR11 N-(3-fluoropentyl) est unique en raison de la position spécifique de l'atome de fluor sur la chaîne pentyle, ce qui influence son affinité de liaison et sa sélectivité pour les récepteurs cannabinoïdes. Comparé à ses analogues, il présente des propriétés pharmacologiques et une puissance distinctes, ce qui en fait un composé précieux pour la recherche et le développement.

Comparaison Avec Des Composés Similaires

- XLR11 N-(2-fluoropentyl) isomer

- XLR11 N-(4-fluoropentyl) isomer

- 5-fluoro UR-144

- AM-2201

Comparison: XLR11 N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom on the pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. Compared to its analogs, it exhibits distinct pharmacological properties and potency, making it a valuable compound for research and development.

Propriétés

IUPAC Name |

[1-(3-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWRNLRDMHCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043147 | |

| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628690-24-3 | |

| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

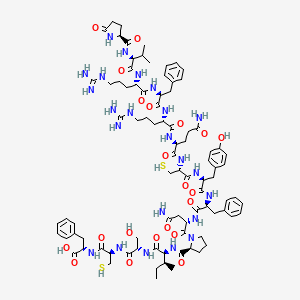

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)